molecular formula C17H19N3O4S B127751 Hydroxyomeprazole CAS No. 92340-57-3

Hydroxyomeprazole

Cat. No.: B127751
CAS No.: 92340-57-3
M. Wt: 361.4 g/mol
InChI Key: CMZHQFXXAAIBKE-UHFFFAOYSA-N
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Description

5'-hydroxyomeprazole is a sulfoxide that is omeprazole in which one of the methyl hydrogens at position 5 on the pyridine ring is substituted by a hydroxy group. It has a role as a drug metabolite. It is a member of benzimidazoles, a member of pyridines, a sulfoxide and an aromatic ether. It is functionally related to an omeprazole.

Mechanism of Action

Target of Action

Hydroxyomeprazole, also known as 5-Hydroxy Omeprazole, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

this compound, a specific inhibitor of the acid pump in the parietal cell, reduces gastric acid secretion through a highly targeted mechanism of action . It is rapidly acting and provides control through reversible inhibition of gastric acid secretion with once-daily dosing . It is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell, where it inhibits the H+/K+ ATPase .

Biochemical Pathways

The formation of this compound is mainly mediated by the CYP2C19 enzyme, whereas the formation of omeprazole sulfone is mediated by CYP3A4 . The primary route of metabolism for R-omeprazole is the conversion to 5-hydroxyomeprazole by CYP2C19 with some contribution of CYP3A4 . S-omeprazole is converted primarily to 5’O-desmethylomeprazole via CYP2C19 .

Pharmacokinetics

The pharmacokinetics of this compound significantly depend on the CYP2C19 genotype . After single IV administration of racemic omeprazole, the mean area under the plasma concentration-time curve (AUC 0-∞) of R (+)-omeprazole in poor metabolizers (PMs) was significantly higher than that in homozygous extensive metabolizers (hmEMs) and heterozygous EMs (htEMs) .

Result of Action

All pharmacodynamic effects observed can be explained by the effect of this compound on acid secretion . It provides for highly effective inhibition of both basal acid secretion and stimulated acid secretion, irrespective of stimulus .

Action Environment

this compound is a weak base and is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell . This suggests that the environment within the parietal cell plays a crucial role in the action of this compound. Furthermore, the CYP2C19 genotype of an individual can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Hydroxyomeprazole is primarily formed through the metabolic action of the enzyme CYP2C19 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs. The formation of this compound is a key step in the metabolic pathway of Omeprazole .

Cellular Effects

The cellular effects of this compound are closely tied to its parent compound, Omeprazole. This inhibition blocks the final step in the production of gastric acid, thereby reducing acid secretion . As a metabolite, this compound is expected to share similar cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CYP2C19 enzyme. The CYP2C19 enzyme catalyzes the hydroxylation of Omeprazole, converting it into this compound . This transformation is a significant part of Omeprazole’s metabolic pathway and plays a crucial role in its pharmacological activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the metabolic activity of the CYP2C19 enzyme . The rate of this compound formation can vary among individuals due to genetic polymorphisms in the CYP2C19 gene . This variability can influence the temporal pattern of this compound levels in the body .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. Studies on Omeprazole have shown that its effects can vary with different dosages . Given that this compound is a major metabolite of Omeprazole, it is plausible that similar dosage-dependent effects could be observed.

Metabolic Pathways

This compound is part of the metabolic pathway of Omeprazole, which involves several enzymes of the cytochrome P450 family . The primary enzyme responsible for the formation of this compound is CYP2C19 . Other enzymes, such as CYP3A4, also contribute to the metabolism of Omeprazole but to a lesser extent .

Subcellular Localization

Considering its role as a metabolite in the metabolic pathway of Omeprazole, it is likely to be found in the liver cells where the cytochrome P450 enzymes, including CYP2C19, are located .

Properties

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919234
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92340-57-3
Record name Hydroxyomeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92340-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethylomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92340-57-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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